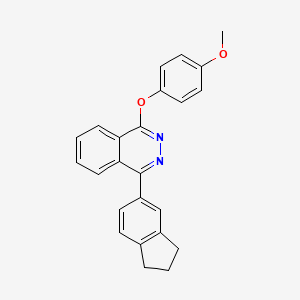

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine

Descripción

1-(2,3-Dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine is a phthalazine derivative characterized by a bicyclic phthalazine core substituted at position 1 with a 2,3-dihydro-1H-indenyl group and at position 4 with a 4-methoxyphenoxy moiety. Phthalazines are heterocyclic compounds with a wide range of bioactivities, including anticonvulsant, anti-inflammatory, and antimicrobial properties . The 4-methoxyphenoxy substituent introduces an ether-linked aromatic ring with a methoxy group, which may enhance solubility and influence electronic interactions with biological targets.

Propiedades

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-27-19-11-13-20(14-12-19)28-24-22-8-3-2-7-21(22)23(25-26-24)18-10-9-16-5-4-6-17(16)15-18/h2-3,7-15H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEPMKYTRUUCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, antiproliferative effects, and structure-activity relationships.

Chemical Structure and Properties

The compound has a complex structure characterized by a phthalazine core substituted with an indene moiety and a methoxyphenoxy group. Its molecular formula is , and its molecular weight is approximately 353.38 g/mol. The structural features of the compound suggest potential interactions with various biological targets.

The biological activity of phthalazine derivatives often involves their ability to interact with key cellular pathways:

- Antiproliferative Activity : Phthalazine derivatives have been shown to inhibit cancer cell proliferation by interfering with the epidermal growth factor receptor (EGFR) signaling pathway and other related pathways such as the Hedgehog pathway .

- Antioxidant Properties : These compounds exhibit antioxidant activities that can protect cells from oxidative stress, contributing to their anticancer effects .

Antiproliferative Effects

A series of in vitro studies have evaluated the antiproliferative effects of 1-(2,3-dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A2780 (Ovarian Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| NCI-H460 (Lung Cancer) | 20.0 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phthalazine core and substituents significantly influence biological activity:

- Indene Substitution : The presence of the indene moiety enhances antiproliferative activity, likely due to increased lipophilicity and potential binding interactions with cellular targets.

- Methoxy Group : The methoxyphenoxy substitution appears to play a crucial role in modulating biological activity, possibly through enhanced receptor binding affinity.

Case Studies

- Study on Anticancer Activity : In a recent study, the compound was tested against multiple cancer cell lines using the MTT assay. Results indicated significant inhibition of cell growth in A2780 and MCF-7 cells, supporting its potential as an anticancer agent .

- Pharmacokinetic Studies : Computational modeling using SwissADME predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and moderate toxicity profiles .

Comparación Con Compuestos Similares

Core Structure and Functional Group Variations

Phthalazine Derivatives

- 4-(4-Methoxyphenyl)phthalazin-1(2H)-one (): This compound shares a phthalazinone core with a 4-methoxyphenyl substituent. The direct attachment of the phenyl group (vs. The methoxy group in both compounds may facilitate interactions with hydrophobic pockets in enzymes or receptors .

- 4-(4-Chlorobenzyl)phthalazin-1(2H)-one () :

Substitution with a chlorobenzyl group introduces electronegativity and lipophilicity. Compared to the target compound’s indenyl group, the chlorobenzyl moiety may enhance halogen bonding but reduce steric flexibility .

Piperazine Derivatives () :

- The indenyl group in both compounds likely enhances bioavailability through increased lipophilicity. Piperazine cores are associated with receptor-blocking activity (e.g., serotonin or dopamine receptors), whereas phthalazines may target enzymes like phosphodiesterases .

Cathinone Derivatives ():

- 1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI): This cathinone derivative shares the 2,3-dihydroindene moiety but lacks the phthalazine core. The indenyl group here contributes to stimulant effects by modulating monoamine reuptake inhibition, suggesting that the target compound’s indenyl group could similarly influence CNS activity .

Key Observations :

- The indenyl group in piperazine derivatives () correlates with cytotoxicity, implying possible anticancer applications for the target compound.

- Phthalazines with benzyl or chlorobenzyl substituents () exhibit antimicrobial activity, which may extend to the target compound if synthesized.

Crystallographic Data :

- Piperazine derivatives with indenyl groups () crystallize in monoclinic systems (space group P̄1), with cell parameters influenced by the indenyl group’s steric demands. The target compound’s crystal structure (if resolved) would likely show similar packing motifs due to the bulky indenyl substituent .

Computational Tools :

- Software like SHELXL () and OLEX2 () are critical for refining crystal structures. These tools could elucidate bond angles and torsional strain caused by the methoxyphenoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.